molecular formula C19H20N4O B2931044 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea CAS No. 1234976-82-9

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea

Cat. No.: B2931044
CAS No.: 1234976-82-9
M. Wt: 320.396
InChI Key: CLNWERKKAZFRND-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a urea derivative featuring a benzodiazole (benzimidazole) core linked to a cyclopentyl group via a phenyl bridge. The benzodiazole moiety is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNWERKKAZFRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea typically involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)aniline with cyclopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related benzodiazole- or urea-containing derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
1-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-cyclopentylurea C19H19N5O Cyclopentyl urea, benzodiazole-phenyl 333.39 Not provided High lipophilicity due to cyclopentyl group; potential for hydrophobic interactions
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea C14H11N5O3 2-nitrophenyl urea, benzodiazole 297.27 24363-78-8 Nitro group enhances electron-withdrawing effects; may improve solubility in polar solvents
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea C21H22FN5O Fluorophenyl, indazol, cyclopentyl urea 379.44 1401076-66-1 Fluorine atom increases electronegativity; indazole core modifies π-stacking interactions
1- {1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride C13H23Cl3N4 Dimethylaminopropyl, trihydrochloride 347.87 1266685-80-6 Charged side chain enhances water solubility; tertiary amine may influence basicity

Physicochemical and Functional Differences

  • Lipophilicity : The cyclopentyl group in the target compound increases lipophilicity compared to the nitro-substituted analog (C14H11N5O3), which may favor membrane penetration but reduce aqueous solubility .
  • Steric Considerations : The fluorophenyl-indazol derivative (CAS 1401076-66-1) demonstrates how aromatic heterocycle substitution (indazol vs. benzodiazole) and fluorination modulate steric and electronic profiles, which could impact target selectivity .
  • Solubility : The trihydrochloride salt (CAS 1266685-80-6) highlights how charged modifications drastically improve solubility, a feature absent in the neutral target compound .

Biological Activity

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.31 g/mol

The structure includes a benzodiazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds featuring the benzodiazole structure can act as inhibitors of various enzymes, including protein arginine deiminase (PAD) enzymes, which are implicated in several diseases such as cancer and autoimmune disorders. The inhibition of PAD4 by similar compounds has been documented, suggesting a potential therapeutic role for this compound in treating PAD4-related disorders .

In Vitro Studies

In vitro studies have shown that derivatives of benzodiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating their potential as anti-cancer agents .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and safety profile of this compound. Case studies involving animal models have reported that compounds with similar structures did not exhibit acute toxicity at doses up to 2000 mg/kg. Behavioral assessments showed no significant adverse effects, suggesting a favorable safety profile .

Comparative Biological Activity

Compound Biological Activity IC50 (µM) Toxicity
This compoundPAD4 InhibitionN/ALow at 2000 mg/kg
3,4-(Methylenedioxy) Cinnamic AcidLarvicidal against Aedes aegypti28.9 ± 5.6No cytotoxicity at high doses
Benzimidazole DerivativeAnti-cancer activity<10Mild toxicity observed

Study on PAD4 Inhibition

A study explored the efficacy of various compounds as PAD4 inhibitors. The results indicated that structural modifications in benzodiazole derivatives could enhance inhibitory activity against PAD4 enzymes. This suggests that this compound may be optimized for increased potency through structural variations .

Safety Profile Assessment

Another research evaluated the safety profile of similar compounds in mice models. The study concluded that at high doses (up to 2000 mg/kg), there were no significant structural damages to vital organs such as the liver and kidneys. This finding supports the potential use of these compounds in therapeutic applications without severe side effects .

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